molecular formula C6H9NO2 B14018697 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B14018697
M. Wt: 127.14 g/mol
InChI Key: YMPAJOVEYBCQRZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound that features a unique structural framework. This compound is part of the azabicyclo family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group and the azabicyclo[2.1.1]hexane core makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the efficient formation of the bicyclic structure under controlled conditions . Another method involves the annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation .

Industrial Production Methods

Industrial production of this compound typically involves scalable photochemical reactions. The use of photochemistry allows for the efficient and modular synthesis of the compound, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the compound allows it to participate in a wide range of transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but contain an oxygen atom in place of the nitrogen atom.

    Bicyclo[3.1.0]hexanes: These compounds have a different ring size but share the bicyclic framework.

Uniqueness

1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is unique due to the presence of the hydroxymethyl group and the nitrogen atom in the bicyclic structure. This combination of features allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-3-6-1-4(2-6)5(9)7-6/h4,8H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPAJOVEYBCQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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